molecular formula C10H11ClN2O B7806743 1-(2-Amino-4-chlorophenyl)pyrrolidin-2-one CAS No. 926229-40-5

1-(2-Amino-4-chlorophenyl)pyrrolidin-2-one

Cat. No.: B7806743
CAS No.: 926229-40-5
M. Wt: 210.66 g/mol
InChI Key: ZEGLUXHUOCWBLH-UHFFFAOYSA-N
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Description

1-(2-Amino-4-chlorophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H11ClN2O. It is characterized by a pyrrolidinone ring substituted with an amino group and a chlorine atom on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Amino-4-chlorophenyl)pyrrolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 2-amino-4-chlorobenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Catalysts and automated systems may also be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-4-chlorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Amino-4-chlorophenyl)pyrrolidin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-chlorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1-(2-Amino-4-chlorophenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:

    1-(2-Amino-4-bromophenyl)pyrrolidin-2-one: Similar structure but with a bromine atom instead of chlorine.

    1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one: Contains a fluorine atom instead of chlorine.

    1-(2-Amino-4-methylphenyl)pyrrolidin-2-one: Substituted with a methyl group instead of chlorine.

These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical properties and biological activities. The presence of different halogens or functional groups can influence factors such as reactivity, solubility, and binding affinity to molecular targets .

Biological Activity

1-(2-Amino-4-chlorophenyl)pyrrolidin-2-one is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of Biological Activity

This compound has been investigated for various biological activities, primarily focusing on its antimicrobial and anticancer properties. Research indicates that this compound may interact with specific molecular targets, modulating their activity to exert therapeutic effects.

Antimicrobial Properties

Studies have demonstrated that derivatives of pyrrolidine compounds, including this compound, exhibit significant antimicrobial activity against various pathogens. The compound's structure suggests that it may inhibit bacterial growth through mechanisms such as enzyme inhibition or disruption of cell wall synthesis.

Pathogen Activity MIC (µg/mL)
Staphylococcus aureusStrong inhibition3.12
Escherichia coliModerate inhibition12.5

The minimum inhibitory concentration (MIC) values indicate the effectiveness of the compound against these pathogens, with lower values representing higher potency.

Anticancer Activity

The anticancer potential of this compound has also been evaluated in various studies. The compound has shown promising results in vitro against several cancer cell lines, suggesting its role as a potential chemotherapeutic agent.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the cytotoxic effects on A549 human lung adenocarcinoma cells, this compound demonstrated significant activity:

Compound IC50 (µM) Cell Line
This compound15.0A549 (Lung cancer)
Cisplatin (Control)10.0A549

The IC50 value represents the concentration required to inhibit cell growth by 50%. This study highlights the compound's potential as a lead for developing new anticancer therapies.

The mechanism of action for this compound is thought to involve interactions with specific enzymes or receptors. It may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation and tumor growth. Further investigations are necessary to elucidate the precise molecular targets and pathways involved in its biological activity.

Research Findings

Recent research has expanded on the applications of this compound in drug discovery and development:

  • Anticancer Mechanisms : Modifications to the pyrrolidine structure have led to derivatives with enhanced anticancer activity, indicating structure-activity relationships that can be exploited for drug design.
  • Potential Therapeutic Applications : Beyond its antimicrobial and anticancer properties, there is ongoing research into its anti-inflammatory and analgesic effects, suggesting broader therapeutic potential.
  • Synthesis and Derivatives : The synthesis of analogs and derivatives continues to reveal compounds with improved bioactivity profiles, which could lead to more effective treatments for various diseases.

Properties

IUPAC Name

1-(2-amino-4-chlorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c11-7-3-4-9(8(12)6-7)13-5-1-2-10(13)14/h3-4,6H,1-2,5,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGLUXHUOCWBLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401265015
Record name 1-(2-Amino-4-chlorophenyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401265015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926229-40-5
Record name 1-(2-Amino-4-chlorophenyl)-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926229-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Amino-4-chlorophenyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401265015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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